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molecular formula C6H2BrCl2FO2S B1373831 5-Bromo-4-chloro-2-fluoro-benzenesulfonyl chloride CAS No. 1070972-67-6

5-Bromo-4-chloro-2-fluoro-benzenesulfonyl chloride

Cat. No. B1373831
M. Wt: 307.95 g/mol
InChI Key: PXPORJQFAPJYFL-UHFFFAOYSA-N
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Patent
US08507536B2

Procedure details

A mixture of 4-bromo-3-chloro-1-fluorobenzene (10 g, 47.6 mmol) and chlorosulfonic acid (20 mL) was heated at 90° C. with stirring for 2 hrs. After cooling to rt, the mixture was poured into ice water (200 mL). The resulting precipitate was filtered, washed with water, and dried to yield 5-bromo-4-chloro-2-fluoro-benzenesulfonyl chloride as a white solid (13.2 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[Cl:9].[Cl:10][S:11](O)(=[O:13])=[O:12]>>[Br:1][C:2]1[C:3]([Cl:9])=[CH:4][C:5]([F:8])=[C:6]([S:11]([Cl:10])(=[O:13])=[O:12])[CH:7]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)F)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
ice water
Quantity
200 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stirring for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C(=CC(=C(C1)S(=O)(=O)Cl)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 13.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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